molecular formula C4H6N4O2S B12355779 6-Amino-5-nitroso-2-sulfanylidene-1,3-diazinan-4-one

6-Amino-5-nitroso-2-sulfanylidene-1,3-diazinan-4-one

Katalognummer: B12355779
Molekulargewicht: 174.18 g/mol
InChI-Schlüssel: ZTRKICVAJKETRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-5-nitroso-2-sulfanylidene-1,3-diazinan-4-one is a heterocyclic compound with a unique structure that includes an amino group, a nitroso group, and a sulfanylidene group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-nitroso-2-sulfanylidene-1,3-diazinan-4-one can be achieved through a multi-step process involving the condensation of primary amines with carbon disulfide and dialkyl maleates. This reaction typically requires specific conditions, such as controlled temperature and the presence of catalysts, to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization and distillation are often employed to purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions

6-Amino-5-nitroso-2-sulfanylidene-1,3-diazinan-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogens for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction could produce amino derivatives .

Wissenschaftliche Forschungsanwendungen

6-Amino-5-nitroso-2-sulfanylidene-1,3-diazinan-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials

Wirkmechanismus

The mechanism of action of 6-Amino-5-nitroso-2-sulfanylidene-1,3-diazinan-4-one involves its interaction with specific molecular targets and pathways. This compound can form hydrogen bonds and interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Eigenschaften

Molekularformel

C4H6N4O2S

Molekulargewicht

174.18 g/mol

IUPAC-Name

6-amino-5-nitroso-2-sulfanylidene-1,3-diazinan-4-one

InChI

InChI=1S/C4H6N4O2S/c5-2-1(8-10)3(9)7-4(11)6-2/h1-2H,5H2,(H2,6,7,9,11)

InChI-Schlüssel

ZTRKICVAJKETRR-UHFFFAOYSA-N

Kanonische SMILES

C1(C(NC(=S)NC1=O)N)N=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.